molecular formula C17H13FN2OS B2561272 N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methylbenzamide CAS No. 313528-83-5

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methylbenzamide

Cat. No. B2561272
CAS RN: 313528-83-5
M. Wt: 312.36
InChI Key: QHODQSPVLXSPPU-UHFFFAOYSA-N
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Description

The compound “N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methylbenzamide” is a complex organic molecule that contains several functional groups. It has a benzamide group (a carboxamide attached to a benzene ring), a thiazole ring (a five-membered ring containing nitrogen and sulfur), and a fluorophenyl group (a benzene ring with a fluorine atom attached) .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the thiazole ring might be formed through a condensation reaction involving a thiol and an amine . The fluorophenyl group could be introduced through a nucleophilic aromatic substitution reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzamide and fluorophenyl groups are both attached to the thiazole ring, which would likely cause some strain in the molecule .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For example, the amide group could be hydrolyzed to form a carboxylic acid and an amine. The thiazole ring might also undergo reactions with electrophiles or nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. The presence of the fluorine atom could make the compound more electronegative, and the amide group could allow for hydrogen bonding .

Scientific Research Applications

Microwave Induced Synthesis and Antimicrobial Applications

Research conducted by Desai, Rajpara, and Joshi (2013) explores the synthesis of fluorobenzamides containing the thiazole and thiazolidine rings as antimicrobial analogs. The study synthesized 5-arylidene derivatives bearing a fluorine atom in the benzoyl group's 4th position. These compounds exhibited significant antimicrobial activity against a range of Gram-positive and Gram-negative bacteria and fungi. The presence of the fluorine atom at the 4th position was crucial for enhancing antimicrobial efficacy (Desai, Rajpara, & Joshi, 2013).

Antitumor Properties

Hutchinson et al. (2001) developed synthetic routes to mono- and difluorinated benzothiazoles, demonstrating potent cytotoxicity in vitro against human breast cancer cell lines. The study highlighted the potential of fluorinated benzothiazoles as antitumor agents, specifically noting the broad-spectrum antitumor agent 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole for pharmaceutical development (Hutchinson et al., 2001).

Photo-degradation Studies

Wu, Hong, and Vogt (2007) investigated the photo-degradation behavior of thiazole-containing pharmaceutical compounds. Their study provides insights into the degradation pathways and identifies a unique photo-degradation product. This research underscores the importance of understanding the stability and degradation mechanisms of thiazole derivatives under light exposure (Wu, Hong, & Vogt, 2007).

Synthesis and Antimicrobial Screening of Thiazolidin-4-one Derivatives

Another study by Desai, Rajpara, and Joshi (2013) on the synthesis and antimicrobial screening of 5-(benzylidene)-3-phenylthiazolidin-4-one derivatives incorporating the thiazole ring revealed these compounds' potential in treating microbial diseases, particularly bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013).

Preclinical Evaluation of Antitumor Benzothiazoles

Bradshaw et al. (2002) focused on the preclinical evaluation of amino acid prodrugs of novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles. Their findings indicate these compounds' significant antitumor properties in vivo, offering insights into the development of effective cancer treatments (Bradshaw et al., 2002).

Anti-inflammatory and Antinociceptive Activity

Alam et al. (2010) designed and synthesized thiazolo[3,2-a]pyrimidine derivatives, showing significant anti-inflammatory and antinociceptive activities. This study suggests the therapeutic potential of these derivatives in managing pain and inflammation (Alam et al., 2010).

Safety And Hazards

As with any chemical compound, handling “N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methylbenzamide” would require appropriate safety precautions. It’s important to avoid inhalation, ingestion, or skin contact, and to use the compound only in a well-ventilated area .

properties

IUPAC Name

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN2OS/c1-11-3-2-4-13(9-11)16(21)20-17-19-15(10-22-17)12-5-7-14(18)8-6-12/h2-10H,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHODQSPVLXSPPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methylbenzamide

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